molecular formula C18H21N7O2 B12382388 Cdk2-IN-27

Cdk2-IN-27

货号: B12382388
分子量: 367.4 g/mol
InChI 键: OOPYJNHMJJVPNR-WCQYABFASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk2-IN-27 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by interfering with cell cycle progression .

准备方法

Synthetic Routes and Reaction Conditions

The synthetic route typically includes the formation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then substituted with specific groups to enhance their inhibitory activity against CDK2 .

Industrial Production Methods

While detailed industrial production methods for Cdk2-IN-27 are not widely published, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable purification techniques to ensure the compound’s purity and efficacy .

化学反应分析

Types of Reactions

Cdk2-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidinone derivatives, each with different inhibitory activities against CDK2 .

科学研究应用

Cdk2-IN-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.

    Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CDK2 is overexpressed.

    Industry: Utilized in the development of new CDK2 inhibitors with improved selectivity and potency

作用机制

Cdk2-IN-27 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The compound’s selectivity for CDK2 over other cyclin-dependent kinases is achieved through specific interactions with the enzyme’s active site .

相似化合物的比较

Similar Compounds

Uniqueness

Cdk2-IN-27 is unique due to its high selectivity for CDK2, which minimizes off-target effects and reduces toxicity. This makes it a promising candidate for further development as a cancer therapeutic .

属性

分子式

C18H21N7O2

分子量

367.4 g/mol

IUPAC 名称

[(1R,3S)-3-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]cyclopentyl] N-(1-methylcyclopropyl)carbamate

InChI

InChI=1S/C18H21N7O2/c1-18(4-5-18)23-17(26)27-13-3-2-11(6-13)14-7-15(25-24-14)22-16-10-20-12(8-19)9-21-16/h7,9-11,13H,2-6H2,1H3,(H,23,26)(H2,21,22,24,25)/t11-,13+/m0/s1

InChI 键

OOPYJNHMJJVPNR-WCQYABFASA-N

手性 SMILES

CC1(CC1)NC(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

规范 SMILES

CC1(CC1)NC(=O)OC2CCC(C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。